4-Phenylcyclohexanol

Catalog No.
S3717057
CAS No.
7335-12-8
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylcyclohexanol

CAS Number

7335-12-8

Product Name

4-Phenylcyclohexanol

IUPAC Name

4-phenylcyclohexan-1-ol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2

InChI Key

YVVUSIMLVPJXMY-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=CC=C2)O

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)O

Synthesis of Organic Compounds

4-PCH serves as a valuable intermediate for the synthesis of more complex organic molecules. Its hydroxyl group (-OH) can be readily modified to introduce various functionalities, allowing researchers to create diverse chemical structures [1]. This versatility makes it a useful building block for synthesizing pharmaceuticals, materials, and other complex organic compounds [1].

Potential for Biological Activity

Studies have explored the potential biological activity of 4-PCH. Some research suggests it may possess analgesic (pain-relieving) properties, although further investigation is needed to understand its mechanism of action and efficacy []. Additionally, scientists are investigating its interactions with biological systems to determine potential applications in other areas [].

Role as a Reference Compound

The well-defined structure and readily available nature of 4-PCH make it a valuable reference compound in various scientific experiments. Researchers can use it to calibrate analytical instruments, such as chromatography and spectroscopy techniques, ensuring the accuracy and consistency of their measurements [].

4-Phenylcyclohexanol is an organic compound with the molecular formula C12H16OC_{12}H_{16}O and a molecular weight of approximately 176.26 g/mol. It features a cyclohexane ring substituted with a phenyl group and a hydroxyl group at the 4-position. This compound is also known by various names including 4-phenylcyclohexan-1-ol and has a CAS Registry Number of 5437-46-7. Its structure can be represented as follows:

  • Chemical Structure: 4-Phenylcyclohexanol Structure .

The compound exhibits both hydrophobic and hydrophilic characteristics due to the presence of the aromatic phenyl group and the hydroxyl functional group, respectively.

, typical for alcohols and aromatic compounds:

  • Oxidation: The hydroxyl group can be oxidized to form 4-phenylcyclohexanone.
  • Esterification: Reacting with carboxylic acids can yield esters.
  • Dehydration: Under acidic conditions, it may lose water to form alkenes.

These reactions highlight its potential as a versatile intermediate in organic synthesis.

Research indicates that 4-phenylcyclohexanol exhibits various biological activities. It has been studied for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Additionally, it shows promise in anti-inflammatory applications, although further studies are needed to fully elucidate its mechanisms of action and therapeutic potential .

Several methods exist for synthesizing 4-phenylcyclohexanol:

  • Reduction of 4-Phenylcyclohexanone: This method involves the reduction of the corresponding ketone using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Friedel-Crafts Alkylation: Cyclohexanol can be alkylated with phenyl halides in the presence of a Lewis acid catalyst.
  • Hydrogenation: The hydrogenation of phenol derivatives can yield this compound under specific conditions .

4-Phenylcyclohexanol finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs.
  • Fragrance Industry: Its pleasant odor makes it useful in perfumes and flavorings.
  • Research: Utilized in studies related to organic chemistry and material science due to its unique properties .

Several compounds share structural similarities with 4-phenylcyclohexanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-PhenylcyclohexanoneC₁₂H₁₄OKetone derivative, more reactive than alcohol
CyclohexanolC₆H₁₂OSimple alcohol without phenyl substitution
1-PhenylcyclopentanolC₁₁H₁₄OSimilar structure but with a cyclopentane ring
1-NaphtholC₁₀H₈OContains a naphthalene moiety instead of cyclohexane

Uniqueness

4-Phenylcyclohexanol's unique combination of a cyclohexane ring and a phenolic hydroxyl group distinguishes it from these compounds, contributing to its distinct chemical reactivity and biological properties.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-08-20

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